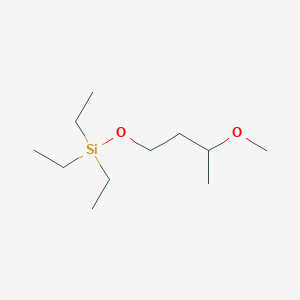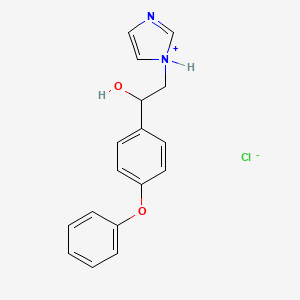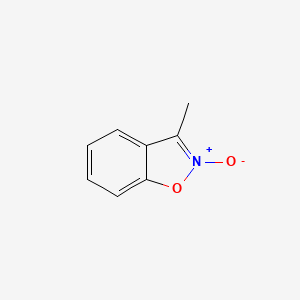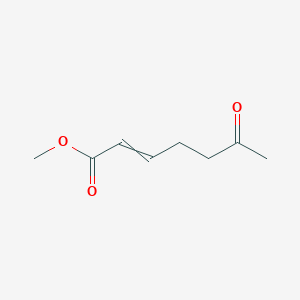methanone CAS No. 76781-15-2](/img/structure/B14437166.png)
[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a quinazoline core, a piperazine ring, and a phenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common method involves the reaction of 4-amino-5,6,7,8-tetrahydroquinazoline with piperazine and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiviral and anticancer agent, owing to its ability to inhibit key enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase and pantothenate kinase, which are crucial for cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol hydrochloride
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Uniqueness
What sets 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
76781-15-2 |
|---|---|
分子式 |
C19H23N5O |
分子量 |
337.4 g/mol |
IUPAC名 |
[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H23N5O/c20-17-15-8-4-5-9-16(15)21-19(22-17)24-12-10-23(11-13-24)18(25)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H2,20,21,22) |
InChIキー |
QMUYVIUADUEDOP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


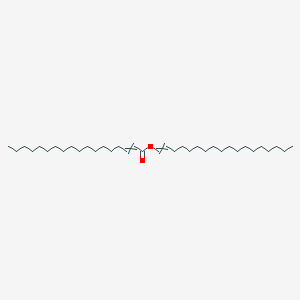
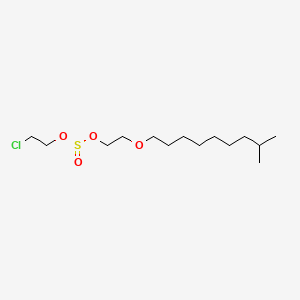
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)

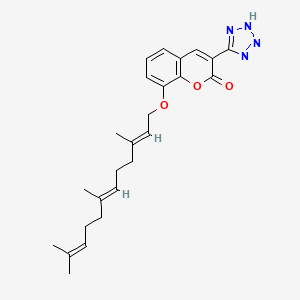
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
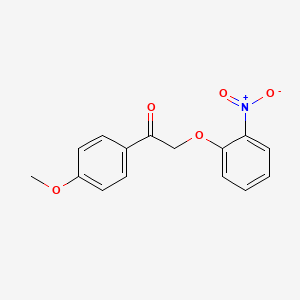
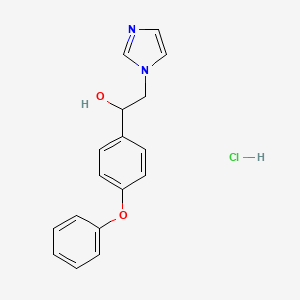
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
